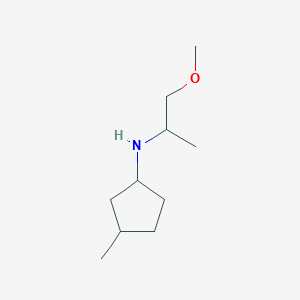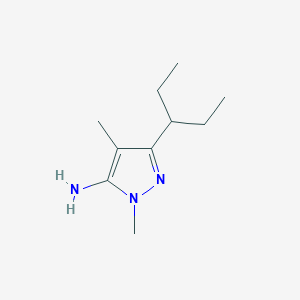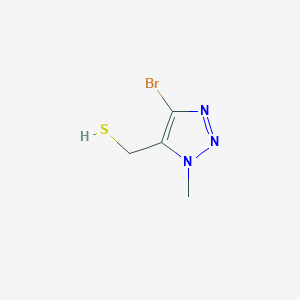
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a methanethiol group at the 5th position of the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Methylation: The methyl group can be introduced at the 1st position through a methylation reaction using a methylating agent like methyl iodide.
Thiol Group Introduction: The methanethiol group can be introduced through a substitution reaction where a suitable thiolating agent is used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a de-brominated triazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium thiolate (NaS⁻), sodium methoxide (NaOCH₃), or primary amines (RNH₂) are used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: De-brominated triazole.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate biological pathways.
Medicine: Potential applications in drug discovery and development. It can be used to design new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiol group play crucial roles in binding to active sites of enzymes, leading to inhibition or modulation of enzyme activity. The triazole ring provides stability and specificity to the compound, allowing it to interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine: Contains an amine group instead of a thiol group.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methane: Lacks the thiol group, making it less reactive.
Uniqueness
- The presence of the thiol group in (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol makes it highly reactive and suitable for various chemical modifications.
- The bromine atom provides a site for further functionalization, allowing the synthesis of a wide range of derivatives.
This compound’s unique combination of functional groups makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C4H6BrN3S |
|---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
(5-bromo-3-methyltriazol-4-yl)methanethiol |
InChI |
InChI=1S/C4H6BrN3S/c1-8-3(2-9)4(5)6-7-8/h9H,2H2,1H3 |
InChI Key |
DSEZSFHUVAUUAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


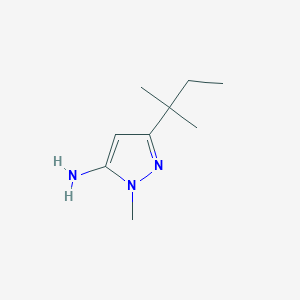

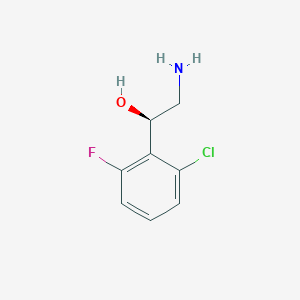
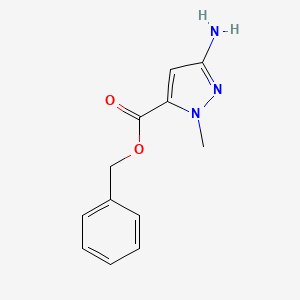
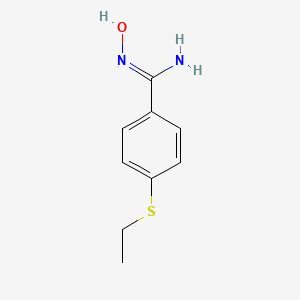

![(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid](/img/structure/B13315242.png)
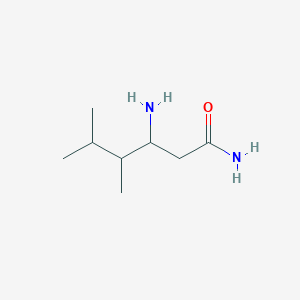
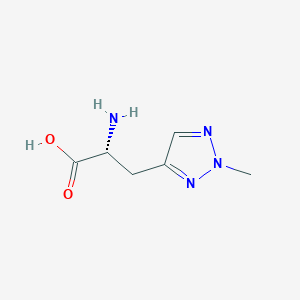
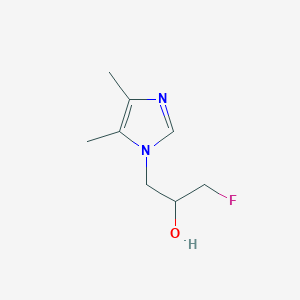
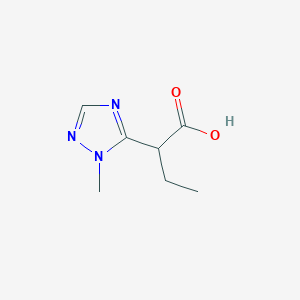
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
